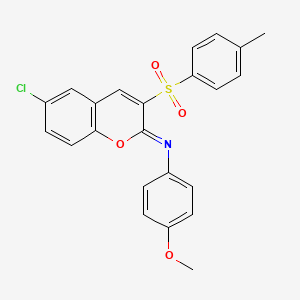![molecular formula C28H34N6O4 B2923472 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223824-14-3](/img/structure/B2923472.png)
2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is complex and unique, contributing to their wide range of biological activities . The specific structure of your compound would need to be determined using techniques like NMR or X-ray crystallography.Scientific Research Applications
Synthesis and Characterization
- Reactions of Anthranilamide with Isocyanates :
- This study by Chern et al. (1988) involves the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar compounds starting from anthranilamide and chloroethyl isocyanate, showcasing the synthetic pathways relevant to our compound of interest (Chern et al., 1988).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation :
- El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with demonstrated antimicrobial activity, suggesting possible antimicrobial applications for our compound (El‐Kazak & Ibrahim, 2013).
Receptor Binding and Potential Therapeutic Applications
- Adenosine Receptor Subtype Selectivity :
- Kim, Ji, and Jacobson (1996) investigated the binding affinity of triazoloquinazoline derivatives to human A3 receptors, indicating potential for receptor-targeted therapeutics (Kim, Ji, & Jacobson, 1996).
Computer Prediction of Biological Activity
- Synthesis and Biological Activity Prediction :
- Danylchenko, Drushlyak, and Kovalenko (2016) conducted computer modeling to predict the biological activity and acute toxicity of similar compounds, illustrating the potential for in silico methods to explore the applications of our compound (Danylchenko, Drushlyak, & Kovalenko, 2016).
Novel Synthesis Methods
- Intramolecular Cyclization of Enamides :
- Kumar et al. (2012) reported on the synthesis of oxazoles through intramolecular cyclization, a method that could be relevant for the synthesis of our compound (Kumar et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna , which could potentially disrupt the replication and transcription processes of the cell, leading to cell death.
Biochemical Pathways
It has been suggested that similar compounds can upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis, a form of programmed cell death.
Result of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects.
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-a]quinazoline scaffold has attracted remarkable attention due to its widespread potential pharmaceutical activity . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBGVYUOYNIZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2923396.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)



